7-Methyl-1H-indole-3-carboxylic acid
CAS No.: 30448-16-9
Cat. No.: VC3745551
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30448-16-9 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 7-methyl-1H-indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) |
| Standard InChI Key | SRYCADDCUWPWAE-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
7-Methyl-1H-indole-3-carboxylic acid is a substituted indole compound with a distinct chemical signature. It can be identified through various systematic naming conventions and identification codes.
Table 1: Primary Identifiers
| Identifier Type | Value |
|---|---|
| CAS Number | 30448-16-9 |
| PubChem CID | 14810856 |
| Molecular Formula | C₁₀H₉NO₂ |
| IUPAC Name | 7-methyl-1H-indole-3-carboxylic acid |
| InChIKey | SRYCADDCUWPWAE-UHFFFAOYSA-N |
The compound is part of a broader class of indole-3-carboxylic acids, which feature prominently in organic and medicinal chemistry research. Its structural features include an aromatic indole ring system with specific substitution patterns that define its chemical behavior .
Molecular Structure and Representation
The molecular structure of 7-Methyl-1H-indole-3-carboxylic acid consists of a bicyclic indole core with a carboxylic acid group at position 3 and a methyl group at position 7. This arrangement contributes to the compound's specific structural and electronic properties.
The compound can be represented through various notations that capture its structure and connectivity:
Table 2: Structural Representations
| Representation Type | Value |
|---|---|
| SMILES | CC1=C2C(=CC=C1)C(=CN2)C(=O)O |
| InChI | InChI=1S/C10H9NO2/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7/h2-5,11H,1H3,(H,12,13) |
The structure features an indole nitrogen (N-H) that serves as a hydrogen bond donor, while the carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, influencing the compound's intermolecular interactions and solubility profile .
Physical and Chemical Properties
The physical and chemical properties of 7-Methyl-1H-indole-3-carboxylic acid determine its behavior in various experimental contexts and its potential applications.
Table 3: Computed Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 175.18 g/mol | Determines diffusion rates and membrane permeability |
| XLogP3 | 2.4 | Indicates moderate lipophilicity |
| Hydrogen Bond Donor Count | 2 | Affects solubility and protein binding |
| Hydrogen Bond Acceptor Count | 2 | Influences intermolecular interactions |
| Rotatable Bond Count | 1 | Related to molecular flexibility |
| Exact Mass | 175.063328530 Da | Used in mass spectrometry identification |
These properties suggest that 7-Methyl-1H-indole-3-carboxylic acid exhibits a balance between hydrophilic and lipophilic character, which may influence its solubility in different solvents and its potential for biological interactions .
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 5.71 mL | 28.54 mL | 57.08 mL |
| 5 mM | 1.14 mL | 5.71 mL | 11.42 mL |
| 10 mM | 0.57 mL | 2.85 mL | 5.71 mL |
These calculations are based on the compound's molecular weight of 175.2 g/mol. Proper dilution techniques should be employed to ensure solution homogeneity and accuracy .
Shipping and Transportation
For research purposes, 7-Methyl-1H-indole-3-carboxylic acid is typically shipped under controlled conditions to maintain compound integrity:
-
Evaluation sample solutions are shipped with blue ice to maintain appropriate temperature.
-
Other quantities may be shipped at room temperature or with blue ice upon specific request.
-
Appropriate hazard classifications and transportation regulations should be followed based on the compound's physical and chemical properties .
These shipping considerations ensure that the compound reaches research facilities in optimal condition for experimental use.
Chemical Reactivity and Structural Analysis
Functional Group Reactivity
The reactivity of 7-Methyl-1H-indole-3-carboxylic acid is primarily determined by its two key functional groups:
-
The carboxylic acid group at position 3 participates in typical carboxylic acid reactions:
-
Esterification with alcohols
-
Amide formation with amines
-
Decarboxylation under specific conditions
-
Reduction to alcohols
-
-
The indole N-H group can undergo:
-
N-substitution reactions
-
Hydrogen bonding interactions
-
Acid-base chemistry (pKa approximately 16-17)
-
The methyl group at position 7 primarily acts as an electron-donating group through hyperconjugation, slightly increasing electron density in the aromatic system and potentially affecting the reactivity at other positions .
Spectroscopic Properties
Spectroscopic analysis provides valuable information about the structural features of 7-Methyl-1H-indole-3-carboxylic acid:
-
Nuclear Magnetic Resonance (NMR) would typically show:
-
Characteristic indole C-2 proton signal (δ ~7.9 ppm)
-
Methyl group protons (δ ~2.5 ppm)
-
Carboxylic acid proton (δ ~12 ppm, exchangeable)
-
Indole N-H proton (δ ~11 ppm, exchangeable)
-
-
Mass spectrometry would show:
-
Molecular ion peak at m/z 175
-
Fragment patterns consistent with indole fragmentation
-
Loss of -COOH group (m/z 44)
-
-
Infrared spectroscopy would reveal:
-
O-H stretching from carboxylic acid (~3000-3500 cm⁻¹)
-
C=O stretching (~1700 cm⁻¹)
-
N-H stretching from indole (~3300 cm⁻¹)
-
Aromatic C=C stretching (~1600 cm⁻¹)
-
These spectroscopic features provide definitive identification and structural confirmation of the compound .
Structural Relationships and Derivatives
Related Compounds
7-Methyl-1H-indole-3-carboxylic acid belongs to a family of structurally related compounds that share the indole-3-carboxylic acid scaffold. Understanding these relationships provides context for the compound's place in chemical space:
Table 5: Structurally Related Compounds
| Compound | Structural Difference | Relationship |
|---|---|---|
| 1H-Indole-3-carboxylic acid | Lacks 7-methyl group | Parent compound |
| 7-Methyl-1H-indole | Lacks 3-carboxylic acid | Decarboxylated analog |
| 5-Methyl-1H-indole-3-carboxylic acid | Methyl at position 5 | Positional isomer |
| 7-Ethyl-1H-indole-3-carboxylic acid | Ethyl instead of methyl at position 7 | Homolog |
The database indicates that there are approximately three compounds sharing the same parent structure and three compounds that are mixtures, components, or neutralized forms related to 7-Methyl-1H-indole-3-carboxylic acid .
Structural Modifications
Potential structural modifications of 7-Methyl-1H-indole-3-carboxylic acid include:
-
Carboxylic acid modifications:
-
Esterification to produce corresponding esters
-
Amidation to produce amides with various amine partners
-
Reduction to produce 3-hydroxymethyl derivatives
-
-
Indole ring modifications:
-
N-substitution at the indole nitrogen
-
Halogenation at various positions
-
Reduction of the pyrrole ring
-
Functionalization at other positions (2, 4, 5, 6)
-
-
Methyl group modifications:
-
Oxidation to aldehyde or carboxylic acid
-
Extension to longer alkyl chains
-
Replacement with other functional groups
-
These modifications can alter the physicochemical properties, potentially leading to compounds with novel biological activities or chemical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume